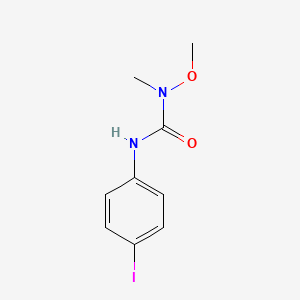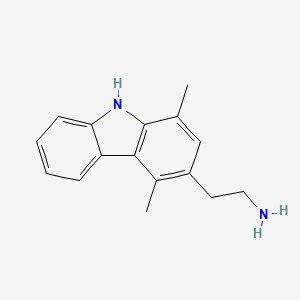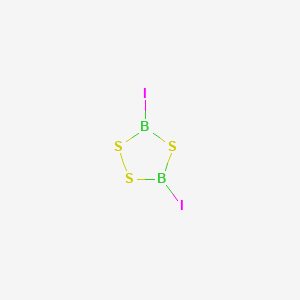
3,5-Diiodo-1,2,4,3,5-trithiadiborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diiodo-1,2,4,3,5-trithiadiborolane is a chemical compound with the molecular formula B₂I₂S₃. It is characterized by the presence of iodine and sulfur atoms within its structure, making it a unique compound in the field of boron chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-1,2,4,3,5-trithiadiborolane typically involves the reaction of boron-containing precursors with iodine and sulfur sources. One common method involves the use of boron trichloride (BCl₃) and elemental sulfur (S₈) in the presence of iodine (I₂). The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to facilitate the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,5-Diiodo-1,2,4,3,5-trithiadiborolane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups through reactions with suitable reagents.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and halogenating agents. The reactions are typically carried out in the presence of a catalyst, such as palladium or nickel.
Cross-Coupling Reactions: Reagents such as boronic acids or esters are used in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
科学的研究の応用
3,5-Diiodo-1,2,4,3,5-trithiadiborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Materials Science: The compound’s ability to undergo cross-coupling reactions makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Biology and Medicine:
作用機序
The mechanism of action of 3,5-Diiodo-1,2,4,3,5-trithiadiborolane involves its ability to participate in various chemical reactions. The iodine atoms in the compound can be activated by catalysts, facilitating substitution and cross-coupling reactions. These reactions often involve the formation of intermediate complexes with the catalyst, followed by the transfer of functional groups to form the desired products .
類似化合物との比較
Similar Compounds
3,5-Diiodothyronine: An active thyroid hormone with two iodine atoms at positions 3 and 5 of its inner ring.
3,5-Diiodo-1,2,4-thiadiazole: A compound with a similar iodine and sulfur-containing structure, used in the synthesis of therapeutic agents.
Uniqueness
3,5-Diiodo-1,2,4,3,5-trithiadiborolane is unique due to its boron-containing structure, which distinguishes it from other iodine and sulfur-containing compounds. Its ability to undergo a variety of chemical reactions, particularly cross-coupling reactions, makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
13845-20-0 |
|---|---|
分子式 |
B2I2S3 |
分子量 |
371.6 g/mol |
IUPAC名 |
3,5-diiodo-1,2,4,3,5-trithiadiborolane |
InChI |
InChI=1S/B2I2S3/c3-1-5-2(4)7-6-1 |
InChIキー |
WHSIESUUHRPCGR-UHFFFAOYSA-N |
正規SMILES |
B1(SB(SS1)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


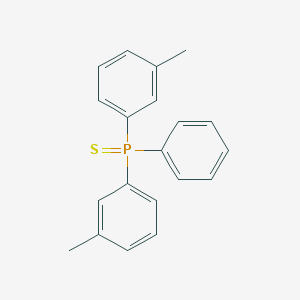
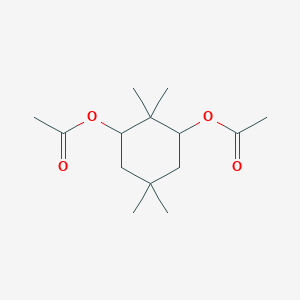
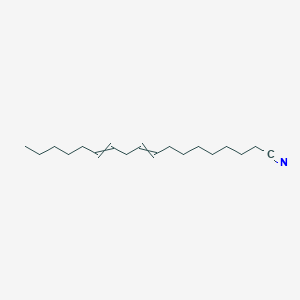
![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)
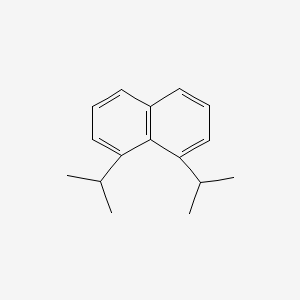
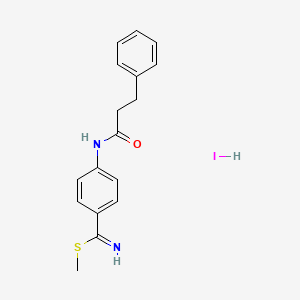
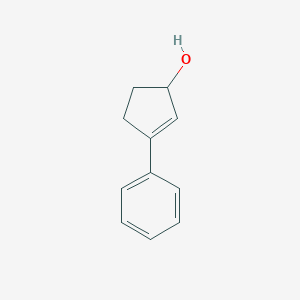
![2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2-methyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14710616.png)
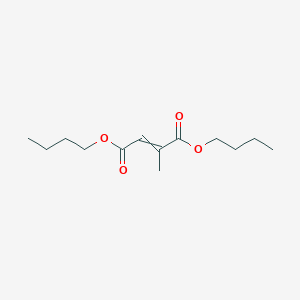
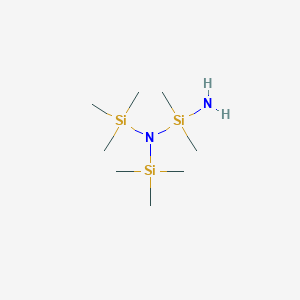
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)
